Cas no 2155166-58-6 (ethyl 2-amino-3-(2S)-oxolan-2-ylpropanoate)

Ethyl 2-amino-3-(2S)-oxolan-2-ylpropanoate is a chiral ester derivative featuring a tetrahydrofuran (oxolane) ring, which confers structural rigidity and stereochemical specificity. The (2S) configuration ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. Its bifunctional nature, combining an amino group and an ester moiety, allows for versatile reactivity, including peptide coupling or further functionalization. The ethyl ester enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful in the preparation of bioactive molecules, where stereocontrol and modular reactivity are critical. Its stability under standard conditions further supports its utility in research and industrial settings.
ethyl 2-amino-3-(2S)-oxolan-2-ylpropanoate structure
2155166-58-6 structure
Product Name:ethyl 2-amino-3-(2S)-oxolan-2-ylpropanoate
CAS No:2155166-58-6
MF:C9H17NO3
MW:187.236182928085
CID:6487061
PubChem ID:70221054
Update Time:2025-05-25

ethyl 2-amino-3-(2S)-oxolan-2-ylpropanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-amino-3-(2S)-oxolan-2-ylpropanoate
    • ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate
    • EN300-1298423
    • SCHEMBL7892110
    • 2155166-58-6
    • Inchi: 1S/C9H17NO3/c1-2-12-9(11)8(10)6-7-4-3-5-13-7/h7-8H,2-6,10H2,1H3/t7-,8?/m0/s1
    • InChI Key: DEZWFTPZXUAZDJ-JAMMHHFISA-N
    • SMILES: O1CCC[C@H]1CC(C(=O)OCC)N

Computed Properties

  • Exact Mass: 187.12084340g/mol
  • Monoisotopic Mass: 187.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 61.6Ų

ethyl 2-amino-3-(2S)-oxolan-2-ylpropanoate Pricemore >>

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Additional information on ethyl 2-amino-3-(2S)-oxolan-2-ylpropanoate

Ethyl 2-Amino-3-(2S)-Oxolan-2-Ylpropanoate: A Comprehensive Overview

Ethyl 2-amino-3-(2S)-oxolan-2-ylpropanoate, with the CAS number 2155166-58-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate, is notable for its unique structure and potential applications in drug development and related industries. The molecule consists of an ethyl ester group attached to a propanoate backbone, with an amino group and a tetrahydrofuran (THF) ring at specific positions, contributing to its stereochemical properties.

The tetrahydrofuran moiety in the structure plays a crucial role in stabilizing the molecule's conformation, which is essential for its biological activity. Recent studies have highlighted the importance of stereochemistry in determining the efficacy of such compounds. The (2S) configuration of the oxolan ring ensures that the molecule interacts selectively with biological targets, making it a promising candidate for enantioselective drug design. Researchers have explored the use of ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate in various therapeutic areas, including anti-inflammatory and neuroprotective agents.

One of the most exciting developments involving this compound is its role in enzyme inhibition studies. Scientists have discovered that ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate exhibits potent inhibitory activity against certain proteases, which are key players in disease progression. This finding has opened new avenues for exploring its potential as a lead compound in drug discovery programs targeting conditions such as cancer and neurodegenerative diseases.

In addition to its pharmacological applications, ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate has also been studied for its synthetic versatility. Its structure serves as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring precise stereochemical control. Chemists have developed efficient synthetic routes to prepare this compound, often utilizing asymmetric catalysis to achieve high enantiomeric excess.

Recent advancements in analytical techniques have further enhanced our understanding of this compound's properties. For instance, high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular interactions and stability under various conditions. These studies are critical for optimizing its use in both laboratory and industrial settings.

Moreover, ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate has shown promise in bioavailability studies, where its ability to cross biological membranes efficiently has been demonstrated. This characteristic is particularly advantageous for developing drugs that require delivery to specific tissues or organs. Researchers are currently investigating methods to enhance its bioavailability further through formulation strategies and targeted delivery systems.

Another area of active research involves the evaluation of this compound's toxicological profile. Understanding its safety profile is essential for progressing it into clinical trials. Preliminary studies indicate that ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate exhibits low toxicity at therapeutic doses, making it a favorable candidate for further development.

In summary, ethyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate (CAS No: 2155166-58-6) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a valuable tool in drug discovery and chemical synthesis. As research continues to unfold, this compound is expected to contribute even more to the advancement of medical science and related fields.

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